molecular formula C25H26N4O2 B3181681 MCH-1 antagonist 1 CAS No. 1039825-68-7

MCH-1 antagonist 1

Cat. No. B3181681
Key on ui cas rn: 1039825-68-7
M. Wt: 414.5 g/mol
InChI Key: QBYYFLZCKXHEJS-UHFFFAOYSA-N
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Patent
US08273770B2

Procedure details

A suspension of 5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole (0.21 g, 0.70 mmol) in 1,4-dioxane (10 mL) stirred under nitrogen was treated sequentially with 4-(benzyloxy)pyridin-2(1H)-one (0.14 g, 0.70 mmol), trans-1,2-diaminocyclohexane (0.03 mL, 0.2 mmol), CuI (28 mg, 0.15 mmol) and K2CO3 (0.19 g, 1.4 mmol). After stirring overnight at 110° C., the mixture was allowed to cool to room temperature, diluted with CH2Cl2, washed with brine, dried over Na2SO4, filtered and concentrated to dryness. Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5 to 90:10 gave the title compound (21 mg, 7%) as an off-white powder: 1H NMR (500 MHz, DMSO-d6) δ 8.03 (s, 1H), 7.66 (d, J=1.4 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.43-7.36 (m, 6H), 7.28 (d, J=7.5 Hz, 1H), 6.09-6.06 (m, 2H), 5.06 (s, 2H), 4.58-4.55 (m, 2H), 3.03 (br s, 2H), 2.61 (br s, 4H), 1.81 (br s, 4H); ESI MS m/z 415 [M+H]+.
Name
5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
28 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][CH2:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[N:6]=[CH:5]2.[CH2:18]([O:25][C:26]1[CH:31]=[CH:30][NH:29][C:28](=[O:32])[CH:27]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.N[C@@H]1CCCC[C@H]1N.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C(Cl)Cl.[Cu]I>[CH2:18]([O:25][C:26]1[CH:31]=[CH:30][N:29]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[N:7]([CH2:11][CH2:12][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:6]=[CH:5]3)[C:28](=[O:32])[CH:27]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:3.4.5|

Inputs

Step One
Name
5-bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole
Quantity
0.21 g
Type
reactant
Smiles
BrC=1C=C2C=NN(C2=CC1)CCN1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(NC=C1)=O
Name
Quantity
0.03 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
0.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
CuI
Quantity
28 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight at 110° C.
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5 to 90:10

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(N(C=C1)C=1C=C2C=NN(C2=CC1)CCN1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 7.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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